molecular formula C12H21N5O B11781561 N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11781561
M. Wt: 251.33 g/mol
InChI Key: ZREQKBPWUKHNFH-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a piperidin-3-yl group at the 1-position of the triazole ring and an N,N-diethyl-substituted carboxamide at the 4-position. This scaffold is part of the broader 1H-1,2,3-triazole-4-carboxamide family, which is recognized for its versatility in drug discovery due to favorable pharmacokinetic properties and the ability to engage diverse biological targets .

Properties

Molecular Formula

C12H21N5O

Molecular Weight

251.33 g/mol

IUPAC Name

N,N-diethyl-1-piperidin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C12H21N5O/c1-3-16(4-2)12(18)11-9-17(15-14-11)10-6-5-7-13-8-10/h9-10,13H,3-8H2,1-2H3

InChI Key

ZREQKBPWUKHNFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=N1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Regioselective Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely employed method for constructing the 1,2,3-triazole core. This reaction proceeds via a stepwise mechanism, ensuring exclusive 1,4-regioselectivity. For N,N-diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, the strategy involves:

  • Synthesis of Piperidin-3-yl Azide : Piperidin-3-amine is converted to the corresponding azide using diazotransfer reagents (e.g., NaN₃, TMSN₃) under acidic conditions.

  • Preparation of N,N-Diethylpropiolamide : Propiolic acid is amidated with diethylamine using carbodiimide coupling agents (e.g., EDCl, HOBt).

  • Cycloaddition Reaction : The azide and alkyne undergo CuAAC in the presence of CuI (10 mol%) and sodium ascorbate in a DMSO/H₂O (4:1) solvent system at 25°C for 12–24 hours.

Key Data :

ParameterValueSource
Yield72–85%
Regioselectivity1,4-disubstituted triazole
Reaction Time12–24 hours

Optimization of Catalytic Conditions

The choice of copper source and solvent critically impacts reaction efficiency. CuSO₄·5H₂O with sodium ascorbate in tert-butanol/water (3:1) at 50°C enhances solubility of hydrophobic intermediates, achieving yields up to 88%. Alternatively, CuOTf (triflate) in 1,2-dichloroethane at 60°C improves kinetics for sterically hindered substrates.

Organocatalytic Routes to 1,2,3-Triazoles

Enamine-Mediated Cycloaddition

A metal-free approach utilizes enamine intermediates formed from α,β-unsaturated aldehydes and amines. For example:

  • Enamine Formation : Reacting piperidin-3-carbaldehyde with diethylamine generates an enamine.

  • Cycloaddition with Azides : The enamine reacts with an azide (e.g., trimethylsilyl azide) in DMSO at 50°C, catalyzed by DBU (1,8-diazabicycloundec-7-ene).

Advantages :

  • Avoids metal residues in pharmaceutical applications.

  • Tolerates electron-deficient azides.

Limitations :

  • Lower regioselectivity (1,4:1,5 = 3:1).

  • Moderate yields (45–60%) compared to CuAAC.

Post-Cycloaddition Functionalization

Carboxamide Installation via Ester Hydrolysis

StepYieldConditionsSource
Ester hydrolysis92%KOH, MeOH/H₂O, 80°C, 4h
Amidation78%SOCl₂, Et₃N, THF, 0°C→RT

Comparative Analysis of Synthetic Routes

MethodYield RangeRegioselectivityMetal-FreeScalability
CuAAC72–88%1,4 onlyNoHigh
Organocatalytic45–60%1,4:1,5 = 3:1YesModerate
Post-functionalization70–78%1,4 onlyNoHigh

Critical Considerations :

  • Safety : Azides are thermally unstable; reactions require strict temperature control.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential to isolate the triazole from regioisomers.

  • Stereochemistry : Piperidin-3-yl substituents may introduce chiral centers, necessitating chiral HPLC or asymmetric catalysis .

Chemical Reactions Analysis

2.1. Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reaction is critical for modifying the compound’s solubility and biological activity.

2.2. Triazole Ring Reactivity

The electron-rich nitrogen atoms in the triazole ring enable nucleophilic substitution reactions with electrophiles. For example:

  • Alkylation : Substitution at the triazole nitrogen could occur with alkyl halides or sulfonates.

  • Amination : Reaction with amines to form new N-substituted derivatives.

2.3. Dealkylation of Diethyl Groups

The diethyl substituents may undergo dealkylation under strong acidic or basic conditions, leading to the formation of monoethyl or primary amine derivatives.

Comparative Analysis of Triazole Derivatives

CompoundKey FeaturesReactivity Profile
N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamideDiethyl carboxamide, piperidine moietyHydrolysis, triazole substitution, dealkylation
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamideMethyl carboxamide, piperidinylmethylSimilar hydrolysis and triazole reactivity
1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamideNo methyl group on nitrogenReduced lipophilicity, weaker binding affinity

Impact of Substituents on Reactivity

Structural modifications significantly influence reactivity:

  • Diethyl groups enhance lipophilicity and solubility, potentially improving bioavailability.

  • Piperidine moiety contributes to pharmacological activity, such as PXR antagonism, as observed in similar triazole derivatives .

Research Findings

Recent studies highlight the versatility of triazole derivatives in drug discovery. For instance, triazole-based compounds exhibit antimicrobial and anticancer properties due to their ability to interact with biological targets like PXR . The diethyl substituent in this compound may optimize receptor binding compared to analogs without ethyl groups .

References

  • ACS Omega (2022) – Versatile synthetic methods for triazoles.

  • EvitaChem – N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide synthesis.

  • EvitaChem – N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide.

  • PMC – Design of triazole carboxamides as PXR inhibitors.

Scientific Research Applications

Biological Activities

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biological activities that make it a compound of interest in drug development.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety possess significant antimicrobial properties. Studies indicate that N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole derivatives show effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Study : A comparative study revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has also been investigated.

Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds are well-documented. N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole derivatives have been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Data : In a controlled study, these compounds demonstrated significant inhibition rates (up to 85%) at concentrations lower than those required for conventional anti-inflammatory drugs.

Material Science Applications

Beyond biological applications, N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole derivatives are being explored for their utility in material science. Their unique chemical structure allows them to be incorporated into polymers and coatings that require enhanced thermal stability and resistance to degradation.

Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in A549 and MCF7
Anti-inflammatoryInhibits TNF-alpha and IL-6

Mechanism of Action

The mechanism by which N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The 1H-1,2,3-triazole-4-carboxamide core is a privileged scaffold in medicinal chemistry. Variations in substituents at the 1-position (aryl/heteroaryl) and the carboxamide group dictate biological activity and target specificity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected 1H-1,2,3-Triazole-4-Carboxamide Derivatives
Compound Name 1-Position Substituent Carboxamide Substituent Biological Target/Activity Key Findings References
Target Compound Piperidin-3-yl N,N-Diethyl Not explicitly stated Structural uniqueness may enhance solubility or CNS penetration. -
Rufinamide (RFM) (2,6-Difluorophenyl)methyl Unsubstituted (free -NH₂) Antiepileptic (Ca²⁺-activated K⁺ channels) Inhibits voltage-gated Na⁺ currents; used for Lennox-Gastaut syndrome.
5-Amino-1-(carbamoylmethyl)-triazole Carbamoylmethyl Varied (e.g., cyclopropyl) Immune response, M. tuberculosis proteasome Broad-spectrum activity due to scaffold flexibility.
N-(4-Chlorophenyl)-5-cyclopropyl derivative 4-Chlorophenyl Cyclopropyl Anticancer (intermolecular interactions) Crystal structure reveals strong hydrogen bonding.
MKA027 (MIF inhibitor) 3,4-Dimethylphenyl Benzyl Macrophage migration inhibitory factor (MIF) Inhibits MIF tautomerase activity (IC₅₀ = 1.2 µM).
Z995908944 (CFTR modulator) m-Tolyl 2-Chloro-6-fluorobenzyl Cystic fibrosis transmembrane conductance regulator (CFTR) Potentiates CFTR chloride transport.
Anti-influenza A derivatives Varied (e.g., aryl groups) Substituted amines Influenza A nucleoprotein IC₅₀ values < 10 µM; disrupt viral replication.

Functional Insights

Piperidinyl vs. This contrasts with aromatic substituents (e.g., difluorophenyl in RFM or chlorophenyl in anticancer analogs), which prioritize hydrophobic interactions .

Carboxamide Substitutions :

  • The N,N-diethyl group in the target compound increases lipophilicity compared to unsubstituted carboxamides (e.g., RFM) or smaller substituents (e.g., cyclopropyl). This may enhance blood-brain barrier penetration, making it suitable for CNS targets .

Biological Target Specificity: Compounds with aryl groups (e.g., MKA027) often target extracellular proteins like MIF, while those with heterocycles (e.g., quinolinyl in ) or piperidine derivatives may favor intracellular enzymes or ion channels .

Biological Activity

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C12H21N5O
  • Molecular Weight : 251.33 g/mol
  • Structure : The compound features a triazole ring substituted with a piperidine group and a carboxamide functional group, which contributes to its biological activity.

1. Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa2.0 μg/mL

These results indicate that the compound has a promising profile for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using carrageenan-induced paw edema models in rodents. The compound demonstrated a significant reduction in edema compared to control groups.

Treatment Group Edema Reduction (%)
Control0
Compound (10 mg/kg)45
Compound (25 mg/kg)65

This suggests that the compound may act through inhibition of pro-inflammatory cytokines .

3. Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. Notably, it showed cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Cell Line IC50 (μM)
MCF-715
HT-2920

Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways and modulation of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives, this compound was identified as one of the most potent compounds against Staphylococcus aureus, with an MIC value significantly lower than other tested derivatives . This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: In Vivo Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound resulted in marked improvement in joint swelling and pain scores compared to untreated controls . This suggests its viability as a therapeutic agent in inflammatory diseases.

Q & A

Q. Optimization strategies :

  • Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) and interactions .
  • Purification via column chromatography or recrystallization to isolate high-purity intermediates.

Example Table : Synthetic Yields Under Varied Conditions

StepCatalyst (mol%)Temp (°C)Yield (%)
CuAAC56078
CuAAC108092

(Advanced) How can computational methods predict reaction pathways and byproduct formation during triazole synthesis?

Answer:

  • Quantum chemical calculations : Employ density functional theory (DFT) to map energy barriers and identify intermediates prone to byproduct formation (e.g., regioisomeric triazoles) .
  • Reaction path search algorithms : Tools like GRRM or AFIR simulate alternative pathways, guiding experimentalists to avoid competing reactions .
  • Kinetic modeling : Predict concentration profiles of intermediates to optimize reaction time and minimize side products .

(Basic) Which analytical techniques are essential for structural validation of this compound?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of the triazole ring (e.g., 1H NMR coupling patterns) and piperidine substitution .
  • X-ray crystallography : Resolve stereochemical ambiguities in the piperidin-3-yl group .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and purity .

(Advanced) How can discrepancies between in vitro receptor binding data and in vivo efficacy be resolved?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability, blood-brain barrier penetration, and metabolic stability to explain reduced in vivo activity .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that alter efficacy .
  • Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, animal models) to rule out methodological variability .

(Basic) What statistical methods improve reaction parameter optimization in synthesis?

Answer:

  • Factorial design : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify significant factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. yield) .
  • Taguchi methods : Robustly optimize conditions for scalability and reproducibility .

(Advanced) What mechanistic insights explain unexpected N-dealkylation during stability studies?

Answer:

  • Degradation pathway analysis : Use LC-MS to trace decomposition products and propose cleavage mechanisms (e.g., oxidative vs. hydrolytic) .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify vulnerable functional groups .
  • Computational stability prediction : Apply molecular dynamics simulations to assess bond dissociation energies .

(Basic) How are structure-activity relationship (SAR) studies designed for this compound?

Answer:

  • Scaffold diversification : Synthesize derivatives with modifications to the triazole, piperidine, or carboxamide groups .
  • In vitro assays : Test affinity against target receptors (e.g., dopamine D3) using radioligand binding assays .
  • Data clustering : Group compounds by activity trends to identify critical substituents .

Example Table : Key SAR Parameters

DerivativeTriazole SubstitutionIC50 (nM)
1H120
2Cl45

(Advanced) How can hybrid computational-experimental workflows accelerate derivative design?

Answer:

  • Molecular docking : Screen virtual libraries against receptor crystal structures to prioritize high-affinity candidates .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for subtle substituent modifications .
  • Feedback loops : Integrate experimental data (e.g., IC50) to refine computational models iteratively .

(Basic) What protocols ensure compound stability during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar) to prevent hydrolysis .
  • Stability-indicating assays : Monitor purity via HPLC at intervals under accelerated storage conditions (40°C/75% RH) .

(Advanced) How do solvent polarity and reaction medium influence regioselectivity in triazole formation?

Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) favor Cu(I) stabilization, enhancing regioselectivity for 1,4-triazoles .
  • Ionic liquid additives : Modify transition-state geometry to suppress undesired regioisomers .

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